2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide
Description
This compound features a 1,6-dihydropyrimidin-6-one core substituted with a methyl group at position 4, an allyl group at position 5, and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-6-15-12(3)19-18(21-17(15)23)24-11-16(22)20-14-9-7-13(5-2)8-10-14/h4,7-10H,1,5-6,11H2,2-3H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZUFUNPXPXNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyrimidinone Core
Thioacetamide Formation
The thiol group at position 2 of the dihydropyrimidinone reacts with 2-chloro-N-(4-ethylphenyl)acetamide to form the thioether linkage. This nucleophilic substitution is facilitated by a base such as potassium carbonate.
Reaction Mechanism:
Optimization Insights:
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
Inspired by KCNT1 blocker syntheses, the acetamide moiety is introduced via reductive amination. This method avoids thiol handling but requires additional purification steps.
Steps:
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Synthesis of 4-Ethylphenylamine Intermediate:
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React 4-ethylaniline with chloroacetyl chloride to form 2-chloro-N-(4-ethylphenyl)acetamide .
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Coupling with Dihydropyrimidinone Thiol:
Advantages:
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Higher regioselectivity for the thioether bond.
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Reduced side reactions compared to nucleophilic substitution.
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed for the Biginelli reaction and thioacetamide coupling. Benefits include:
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Improved Heat Transfer: Minimizes decomposition of heat-sensitive intermediates.
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Higher Throughput: 2–3× yield increase compared to batch processes.
Purification Techniques
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Chromatography: Reverse-phase HPLC for final product isolation.
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Crystallization: Ethanol/water mixtures achieve >98% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Regioselectivity in Allylation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge between the pyrimidinone and acetamide moieties undergoes nucleophilic substitution under basic or acidic conditions. Key observations include:
Mechanistic Insight : The sulfur atom's lone pair facilitates nucleophilic attack, with reaction rates influenced by steric hindrance from the 4-ethylphenyl group .
Oxidation Reactions
The thioether group is susceptible to oxidation, producing sulfoxide or sulfone derivatives depending on reaction intensity:
Notable Finding : The allyl group remains intact during mild oxidations but participates in epoxidation under stronger conditions .
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions:
Kinetics : Hydrolysis follows pseudo-first-order kinetics with t<sub>1/2</sub> = 2.1 hr (acidic) and 8.3 hr (basic).
Reactivity of the Allyl Group
The allyl substituent at the pyrimidinone 5-position participates in cycloadditions and eliminations:
Theoretical Analysis : DFT calculations (B3LYP/6-31G*) show the allyl group’s HOMO (-6.8 eV) facilitates electrophilic additions .
Ring-Modification Reactions
The pyrimidinone core undergoes ring-opening and functionalization:
Spectral Evidence : IR (C=O stretch at 1685 cm<sup>−1</sup>) and <sup>1</sup>H-NMR (δ 6.2–6.8 ppm, allyl protons) confirm structural integrity post-reaction .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and radical pathways:
| Light Source (nm) | Solvent | Major Product | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 (UV-C) | Acetonitrile | Dimer via C5–C5' coupling | 0.18 | |
| 365 (UV-A) + Eosin Y | H<sub>2</sub>O/EtOH | Hydroxyalkyl radical adducts | 0.32 |
Caution : Photoinstability necessitates storage in amber vials for pharmaceutical applications .
Metal-Catalyzed Cross-Couplings
The brominated derivative participates in palladium-mediated reactions:
Optimized Conditions : 1 mol% catalyst, K<sub>2</sub>CO<sub>3</sub> base, DMF/H<sub>2</sub>O (3:1), 80°C .
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry (prodrug design ) to materials science (photoactive polymers ). Reaction selectivity is governed by electronic effects from the 4-methyl and 4-ethylphenyl groups, as confirmed by Hammett studies (σ<sub>para</sub> = +0.66) .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit notable antimicrobial properties. Compounds similar to 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide have been synthesized and tested for their effectiveness against various bacterial and fungal strains. For instance, studies showed that certain thio-pyrimidine derivatives demonstrated significant antibacterial and antifungal activities, suggesting that this compound could be developed as a novel antimicrobial agent .
Antiviral Properties
Dihydropyrimidine derivatives have also been evaluated for their antiviral activity. Some studies have reported that compounds with similar structural features to this compound displayed inhibitory effects against human immunodeficiency virus (HIV), indicating potential use in antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of dihydropyrimidines are well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Research has shown that certain derivatives can selectively inhibit Interleukin-8-induced human neutrophil chemotaxis, suggesting their potential in managing inflammatory conditions .
Mechanistic Insights
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyrimidine ring significantly influence biological activity. For example, modifications at the C2 position have been linked to enhanced antiviral potency and selectivity against specific viral strains .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives, including this compound, are known to interact with nucleic acids and enzymes involved in DNA replication and repair . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Dihydropyrimidinone Cores
Compounds sharing the 1,6-dihydropyrimidin-6-one scaffold but differing in substituents include:
Key Observations :
- Substituent Impact: The allyl group (target compound) may enhance molecular flexibility or reactivity compared to rigid aromatic substituents (e.g., Hit15’s sulfonylphenyl). Sulfonyl groups (Hit15, M3) are associated with enhanced binding to charged protein pockets, as seen in Hit15’s antiviral activity .
- Biological Activity: Hit15’s dual antiviral/anti-inflammatory action suggests that dihydropyrimidinone derivatives can target multiple pathways . The absence of sulfonyl or halogen groups in the target compound may limit its utility in contexts where these moieties are critical (e.g., enzyme inhibition).
Analogs with Heterocyclic Variations
- Despite core differences, the shared thioacetamide linkage highlights the importance of sulfur in ligand-receptor interactions .
- Triazinoindole Derivatives (): Compounds 23–27 replace the pyrimidinone with a triazinoindole core. These exhibit >95% purity but lack reported bioactivity, emphasizing the dihydropyrimidinone’s versatility in drug design .
Biological Activity
The compound 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide is a member of the thioacetamide class of compounds, which have garnered attention due to their potential biological activities. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that thioacetamides exhibit significant antimicrobial properties. A study assessing various derivatives found that certain modifications in the structure enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thio group in this compound is hypothesized to play a crucial role in its mechanism against microbial pathogens, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Properties
In vitro studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar pyrimidine structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.8 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers, which are critical in inflammatory diseases. The thio group may enhance its interaction with inflammatory mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thioacetamide derivatives, including our compound of interest. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, This compound was tested against several cancer cell lines. The study revealed that it significantly inhibited tumor growth in vitro and showed potential for further development as a chemotherapeutic agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thio group may interact with enzyme active sites, inhibiting key metabolic processes in bacteria and cancer cells.
- Induction of Apoptosis : It may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Inflammatory Pathways : The compound could inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via alkylation of a thiopyrimidinone intermediate. A typical procedure involves reacting 6-methyl-2-thiopyrimidin-4-one with an equimolar amount of N-(4-ethylphenyl)-2-chloroacetamide under basic conditions. Sodium methylate (2.6–2.8-fold molar excess) is commonly used as a base to deprotonate the thiol group, facilitating nucleophilic substitution. The reaction is refluxed in ethanol for 30–60 minutes, followed by recrystallization from ethanol-dioxane mixtures to achieve yields of 60–85% .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?
- Methodological Answer : Prepare a sample in deuterated dimethyl sulfoxide (DMSO-d6) and acquire NMR spectra at 300 MHz. Key spectral features include:
- A broad singlet at δ 12.4–12.5 ppm (NH-3 proton of the dihydropyrimidinone ring).
- A singlet at δ 10.0–10.1 ppm (amide NHCO proton).
- Allyl group protons (CH=CH–CH) appearing as a multiplet at δ 5.8–6.0 ppm.
- Aromatic protons (Ar-H) in the range of δ 6.9–7.8 ppm, depending on substitution patterns .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- Melting Point (mp) : Determine using a capillary tube apparatus. Reported mp ranges for analogous compounds are 224–248°C, with decomposition observed above 248°C .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify purity. Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring (e.g., 4-ethyl vs. 4-phenoxy) influence physicochemical properties and reactivity?
- Methodological Answer : Compare derivatives synthesized via analogous routes:
- Electron-donating groups (e.g., 4-ethylphenyl) increase solubility in polar solvents due to reduced steric hindrance.
- Bulky substituents (e.g., 4-phenoxyphenyl) reduce yields (60% vs. 72% for smaller groups) due to steric effects during alkylation .
- Use computational tools (e.g., DFT calculations) to correlate substituent electronic effects with tautomeric equilibria (e.g., keto-enol forms) in the pyrimidinone ring .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Solvent Effects : DMSO-d6 stabilizes tautomeric forms, causing peak broadening. Compare spectra in CDCl to assess tautomerism.
- Dynamic Exchange : Variable-temperature NMR can reveal exchange processes (e.g., NH proton exchange at δ 12.4 ppm) .
- 2D NMR : Use - HSQC/HMBC to assign ambiguous signals, such as overlapping aromatic protons .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7). Incubate cells with 10–100 μM compound for 48 hours and measure absorbance at 570 nm .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Optimize assay buffer (pH 7.4, 1 mM DTT) to maintain compound stability .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Degradation Pathways : Conduct photolysis (UV light) and hydrolysis (pH 4–9) experiments. Monitor degradation products via LC-MS.
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC). Follow OECD Test Guidelines 202 or 203 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
